molecular formula C15H18N2O9 B1682115 Uridine triacetate CAS No. 4105-38-8

Uridine triacetate

Cat. No.: B1682115
CAS No.: 4105-38-8
M. Wt: 370.31 g/mol
InChI Key: AUFUWRKPQLGTGF-FMKGYKFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine triacetate (Vistogard®) is an oral prodrug approved by the U.S. Food and Drug Administration (FDA) in December 2015 for the emergency treatment of fluorouracil (5-FU) or capecitabine overdose and early-onset severe toxicities (e.g., cardiotoxicity, neurotoxicity, or life-threatening gastrointestinal/hematologic adverse reactions) occurring within 96 hours of drug administration . It is a triacetylated derivative of uridine, designed to enhance bioavailability by bypassing rapid hepatic degradation. Upon ingestion, nonspecific esterases in the intestine and liver deacetylate this compound into uridine, which enters systemic circulation and competitively antagonizes toxic 5-FU metabolites like fluorouridine triphosphate (FUTP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine triacetate is synthesized through the acetylation of uridine. The process involves the reaction of uridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for medical use .

Comparison with Similar Compounds

Mechanism of Action

5-FU exerts cytotoxicity via two pathways:

RNA disruption : FUTP incorporates into RNA, impairing ribosomal function.

DNA synthesis inhibition: Fluorodeoxyuridine monophosphate (F-dUMP) inhibits thymidylate synthase, blocking thymidine production.

Uridine triacetate elevates intracellular uridine triphosphate (UTP), which competes with FUTP for RNA incorporation, mitigating RNA-mediated toxicity.

Pharmacokinetics

  • Bioavailability : this compound delivers 4- to 6-fold higher systemic uridine levels than equimolar doses of free uridine due to enhanced intestinal absorption .
  • Dosing : Adults receive 10 g orally every 6 hours (20 doses over 5 days). Pediatric dosing is weight-based (6.2 g/m²) .
  • Critical Window : Efficacy hinges on initiation within 96 hours post-5-FU/capecitabine exposure; delayed administration correlates with reduced survival .

Indications

  • Emergency reversal of 5-FU/capecitabine overdose (symptomatic or asymptomatic).
  • Early-onset severe toxicities (e.g., cardiac, neurologic, or gastrointestinal) .

Best Supportive Care (BSC)

Before this compound, BSC—comprising antiemetics, IV fluids, antibiotics, and granulocyte colony-stimulating factors—was the standard for 5-FU overdose. Key comparative findings:

Parameter This compound BSC Evidence Source
Survival Rate 96% 16%
Timing Sensitivity Critical (<96 hr) Not applicable
Mechanism Antagonizes RNA toxicity Symptomatic relief only

Key Studies :

  • A historical cohort (n=25) of 5-FU overdose patients treated with BSC showed 16% survival, whereas this compound-treated patients (n=135) achieved 96% survival .
  • Survival dropped to 37.5% when this compound was initiated >96 hours post-exposure, highlighting the narrow therapeutic window .

Uridine

This compound’s prodrug design overcomes these limitations:

Parameter This compound Free Uridine Evidence Source
Bioavailability 4–6× higher Low
Plasma Uridine Levels ≥70 μM (steady state) Subtherapeutic
Clinical Efficacy 96% survival Not established

Pharmacokinetic Advantage : The acetyl groups in this compound prevent first-pass metabolism, enabling sustained therapeutic uridine concentrations .

Other Potential Compounds

No direct antidotes for 5-FU/capecitabine toxicity exist besides this compound. Investigational approaches include:

Contrasting Evidence and Limitations

A 2023 case report described two patients who survived 5-FU overdose with BSC alone, questioning this compound’s necessity in regions where it is unapproved (e.g., EU) . However, these cases involved lower overdose severity and normal DPD activity, unlike historical cohorts where overdoses were frequently fatal .

Key Clinical Trials and Regulatory Insights

Study Design Findings Evidence Source
Phase 1 (Kelsen et al.) Dose escalation Safe 2× 5-FU dose escalation with this compound
FDA Approval Trials Open-label (n=135) 96% survival at 30 days
DPD Deficiency Study Mouse/patient models 100% survival with early this compound

Adverse Reactions : Vomiting (40%), nausea (32%), diarrhea (15%)—manageable and self-limiting .

Biological Activity

Uridine triacetate (UTA), also known as PN401, is a prodrug of uridine that has gained prominence as an antidote for toxicity induced by fluorouracil (5-FU) and capecitabine, two commonly used chemotherapeutic agents. This article delves into the biological activity of this compound, its pharmacological properties, clinical applications, and relevant case studies.

This compound is converted in vivo to uridine, which plays a crucial role in nucleotide synthesis. The primary mechanism by which UTA exerts its protective effects involves:

  • Competitive Inhibition : UTA increases uridine levels in the body, which competes with toxic metabolites of 5-FU (specifically, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP)). This competition reduces the incorporation of these toxic metabolites into RNA and DNA, thereby mitigating cellular damage and death caused by fluorouracil toxicity .
  • Enhanced Bioavailability : UTA delivers uridine into systemic circulation at significantly higher concentrations than equivalent doses of uridine alone. Clinical studies have shown that UTA can achieve 4- to 6-fold greater uridine levels in plasma .

Pharmacokinetics

This compound is characterized by specific pharmacokinetic properties:

  • Absorption and Distribution : Following oral administration, UTA reaches peak plasma concentrations (T_max) within 2 to 3 hours. It is widely distributed throughout the body and can cross the blood-brain barrier .
  • Half-Life : The half-life of UTA ranges from 2 to 2.5 hours, with uridine being renally excreted and metabolized through pyrimidine catabolic pathways .

Clinical Applications

This compound is primarily indicated for:

  • Emergency Treatment of Overdose : It is approved for the treatment of acute toxicities resulting from 5-FU or capecitabine overdose when administered within 96 hours post-exposure. Clinical studies have demonstrated a survival rate of approximately 96% among patients treated with UTA compared to only 16% in historical cohorts receiving supportive care alone .
  • Delayed Toxicity Management : Recent case reports have highlighted the potential efficacy of UTA beyond the standard treatment window for patients experiencing delayed onset toxicity from fluoropyrimidines. For instance, a case involving a patient who developed encephalopathy 18 days after chemotherapy showed significant improvement after receiving UTA, suggesting its utility in managing late-onset toxicities .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Acute Toxicity Case : In a pooled analysis of two clinical studies involving 135 patients with fluoropyrimidine toxicity, those treated with UTA showed a dramatic improvement in survival rates and recovery times. About half resumed their chemotherapy regimens within three weeks following overdose .
  • Delayed Onset Toxicity Case : A notable case involved a patient who experienced severe neurological symptoms due to delayed fluorouracil toxicity. After administration of UTA beyond the recommended time frame, the patient exhibited rapid neurological recovery, emphasizing the drug's potential beyond established guidelines .

Summary Table of Clinical Findings

Study/CasePatient PopulationTreatment TimingSurvival RateComments
Santos et al. (2017)135 patients with fluoropyrimidine toxicityWithin 96 hours~96%Compared to ~16% historical control
Case Report (2022)Patient with delayed toxicityBeyond 96 hoursRapid improvement notedNeurological recovery observed

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie uridine triacetate's antidotal efficacy against fluoropyrimidine (FP) toxicity?

this compound is a prodrug metabolized by nonspecific esterases into uridine, which competitively inhibits 5-FU incorporation into RNA, thereby reducing cellular damage . Methodologically, researchers can validate this mechanism using in vitro models of FP toxicity by measuring uridine's competition kinetics via RNA sequencing or fluorometric assays. Animal studies (e.g., rodent models) further confirm dose-dependent survival improvements .

Q. What pharmacokinetic properties make this compound suitable for rapid intervention in FP toxicity?

this compound's rapid intestinal absorption and deacetylation to uridine ensure high systemic bioavailability within hours of administration. Researchers can replicate these findings using plasma concentration-time curves in preclinical models or human pharmacokinetic trials . Key parameters include time to peak uridine concentration (Tmax) and half-life (t½), which are critical for optimizing dosing schedules .

Q. Under what clinical scenarios is this compound most effective?

Efficacy is highest when administered within 96 hours of FP exposure, particularly in cases of overdose or DPD deficiency. Retrospective cohort analyses (e.g., pooled data from 135 patients) show 97% survival in overdose cases and 89% in early-onset toxicity when administered promptly . Researchers should design trials stratifying patients by toxicity onset time and genetic polymorphisms (e.g., DPYD variants) to refine inclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's impact on FP treatment efficacy?

Evidence conflicts on whether non-emergent use of this compound interferes with FP chemotherapy. To address this, researchers can conduct in vivo studies comparing tumor response rates in FP-treated cohorts with/without prophylactic this compound. Meta-analyses of historical data (e.g., post-2015 cases) may clarify risk-benefit ratios in non-overdose scenarios .

Q. What experimental designs are optimal for assessing this compound in pediatric populations?

Pediatric studies require age-adjusted dosing and safety monitoring due to limited data. Case reports (e.g., a 22-month-old asymptomatic patient treated via nasogastric tube) suggest feasibility, but controlled trials with pharmacokinetic sub-studies are needed . Researchers should incorporate pediatric-specific toxicity endpoints (e.g., neurodevelopmental effects) .

Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound's therapeutic window?

DPD deficiency exacerbates FP toxicity, necessitating this compound. Advanced methodologies include genotyping patients in clinical trials to correlate DPYD variants (e.g., rs3918290) with this compound response. Pharmacogenomic models can predict subgroups with heightened this compound dependency .

Q. What statistical approaches address survival rate discrepancies in this compound trials?

Pooled analyses of two clinical trials reported 97% survival in overdose cases (n=117) vs. 89% in early toxicity (n=18). Researchers should apply weighted survival analysis or propensity score matching to control for confounders like administration timing and comorbidities . Sensitivity analyses can assess robustness of these estimates.

Q. How can preclinical models improve this compound's translational relevance?

Current models often lack genetic diversity (e.g., DPYD knockout rodents). Researchers can use CRISPR-engineered animal models or humanized liver mice to mimic pharmacogenomic variability. Dose-response studies in these models can refine therapeutic thresholds for genetically at-risk populations .

Q. What barriers exist in integrating this compound into global treatment guidelines?

Despite FDA approval, access is limited in regions like Australia due to cost and regulatory hurdles (e.g., Special Access Schemes). Comparative effectiveness research across healthcare systems can identify implementation barriers, while cost-effectiveness models justify expanded formularies .

Q. How do researchers mitigate bias in retrospective studies of this compound?

Retrospective analyses (e.g., 25 cases post-2015) risk selection bias. Researchers should use multivariable regression to adjust for variables like FP dose, toxicity severity, and comorbidities. Prospective registries with standardized data collection improve validity .

Q. Methodological Considerations

  • Data Triangulation : Combine in vitro, animal, and clinical data to validate mechanisms .
  • Pharmacogenomic Integration : Use next-generation sequencing to identify predictive biomarkers .
  • Real-World Evidence : Leverage post-marketing surveillance data to monitor long-term safety .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUWRKPQLGTGF-FMKGYKFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961409
Record name 2′,3′,5′-Tri-O-acetyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-38-8
Record name 2′,3′,5′-Tri-O-acetyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4105-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine triacetate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine triacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′,3′,5′-Tri-O-acetyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine 2',3',5'-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.